Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Description
Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound that has garnered attention for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant case studies.
Structural Overview
The molecular formula of this compound is C11H15N3O2 with a molecular weight of 221.26 g/mol. The compound features a triazolo-pyridine framework with a cyclopropyl group that contributes to its distinctive chemical properties and biological activities .
Research indicates that derivatives of triazolo-pyridines exhibit significant biological activities including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various microbial strains.
- Anticancer Activity : Studies have highlighted the potential of triazolo-pyridines in inhibiting cancer cell proliferation.
- Kinase Inhibition : Molecular docking studies suggest that this compound may interact with key kinases involved in disease pathways .
Table 1: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl substitution | Anticancer and antimicrobial |
3-methyl-7-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | Triazole ring with trifluoromethyl group | Anticancer activity |
5-(cyclopropylmethyl)-7-(substituted piperidinyl)-[1,2,4]triazolo[4,3-a]pyridine | Piperidinyl substitution | Antidepressant effects |
This table illustrates the structural diversity within the triazolo-pyridine family and their corresponding biological profiles. The specific cyclopropyl substitution in this compound may offer distinct therapeutic avenues not fully explored by other derivatives .
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with various biological targets:
- Kinase Interaction Studies : Molecular docking has been employed to predict binding affinities with kinases associated with cancer pathways. These studies suggest that the compound may inhibit specific kinases crucial for tumor growth .
- Antimicrobial Testing : In vitro assays have demonstrated that certain derivatives exhibit significant antimicrobial activity against resistant strains of bacteria .
Table 2: In Vitro Enzymatic Activity
Compound | Target Kinase | IC50 (nM) |
---|---|---|
Methyl 3-cyclopropyl-5H... | PfGSK3 | TBD |
Methyl 3-cyclopropyl-5H... | PfPK6 | TBD |
This table summarizes preliminary findings on the enzymatic activity of methyl 3-cyclopropyl-5H... against specific kinases. Further research is required to establish definitive IC50 values .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-16-11(15)8-4-5-9-12-13-10(7-2-3-7)14(9)6-8/h7-8H,2-6H2,1H3 |
InChI Key |
MHQQMQUEXCRJMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=NN=C(N2C1)C3CC3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.